tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate
Description
tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate is a fluorinated azepane derivative characterized by a seven-membered azepane ring with a tert-butyl carbamate protecting group at the 1-position and both a fluoromethyl and hydroxyl group at the 3-position. This compound (CAS: 1823981-49-2) is synthesized for applications in medicinal chemistry, particularly as a building block for drug candidates targeting neurological or metabolic diseases. Its structure balances lipophilicity (from the fluoromethyl group) and hydrogen-bonding capacity (from the hydroxyl group), making it a versatile intermediate .
Properties
IUPAC Name |
tert-butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(15)14-7-5-4-6-12(16,8-13)9-14/h16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLQAVBJPIOHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluoromethylation Challenges
Purification and Characterization
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Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product.
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Spectroscopic Data :
Industrial and Research Applications
This compound serves as a precursor for MRI contrast agents and kinase inhibitors. Commercial suppliers like CymitQuimica offer the compound at €345.00/1g, underscoring its high value and demand .
Chemical Reactions Analysis
tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The fluoromethyl group can be reduced to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyazepane ring can provide additional interactions with biological molecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate (CAS: 1824018-18-9)
- Structural Difference : Fluoromethyl and hydroxyl groups are at the 4-position instead of 3.
- Impact : Positional isomerism alters steric and electronic interactions. The 4-substituted derivative may exhibit reduced conformational flexibility due to increased ring strain .
- Synthesis : Similar fluoromethylation protocols apply, but regioselectivity during hydroxylation steps differs .
tert-Butyl 3-hydroxyazepane-1-carboxylate (CAS: 478841-10-0)
- Structural Difference : Lacks the fluoromethyl group at C3.
- Impact : Lower lipophilicity (calculated logP ~1.2 vs. ~2.5 for the fluorinated analogue) and reduced metabolic stability due to the absence of fluorine’s electron-withdrawing effects .
Smaller Heterocyclic Analogues
tert-Butyl 3-(fluoromethyl)-3-hydroxypyrrolidine-1-carboxylate (CAS: 1419101-44-2)
- Structural Difference : Five-membered pyrrolidine ring instead of azepane.
- Impact : Increased ring strain in pyrrolidine enhances reactivity but reduces steric accommodation in target binding pockets. The hydroxyl group’s acidity is higher due to fluorine’s inductive effect .
- Biological Relevance : Pyrrolidine derivatives are more commonly used in kinase inhibitors due to their rigid conformation .
tert-Butyl 3-fluoroazetidine-1-carboxylate (CAS: 1166820-07-0)
- Structural Difference : Four-membered azetidine ring with a single fluorine substituent at C3.
- Impact : The smaller ring size limits substituent flexibility but improves metabolic stability. Fluorine’s electronegativity enhances dipole interactions in protein binding .
Aromatic-Substituted Analogues
tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1380752-53-3)
- Structural Difference : A 3-fluorophenyl group replaces the fluoromethyl substituent.
- However, increased molecular weight (~267 g/mol) may reduce solubility .
tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (4b)
- Structural Difference : Diazepane ring (two nitrogen atoms) with a substituted phenyl group.
- Impact : The chloro-fluorophenyl group enhances electronic diversity, making this compound a potent covalent inhibitor in palmitoylation studies. The diazepane ring’s basicity differs significantly from azepane .
Key Observations :
- Fluorination increases logP by ~0.7–1.4 units compared to non-fluorinated analogues, enhancing membrane permeability but reducing aqueous solubility .
- Smaller rings (e.g., azetidine) exhibit better solubility due to lower molecular weight and increased polarity .
Biological Activity
tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate is a synthetic compound belonging to the azepane class, characterized by its seven-membered nitrogen-containing ring. Its unique structure, featuring a fluoromethyl group and a hydroxyl group, positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22FNO3
- Molecular Weight : 247.31 g/mol
- CAS Number : 1823981-49-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the hydroxyl group suggests potential interactions with biological membranes and proteins, while the fluoromethyl group may enhance lipophilicity, facilitating membrane permeability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit activities such as:
- Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit enzymes involved in neurodegenerative diseases. For instance, they may act as inhibitors of acetylcholinesterase (AChE) and β-secretase, which are critical in Alzheimer's disease pathology.
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection against oxidative stress and neuroinflammation, potentially reducing neuronal damage associated with conditions like Alzheimer's disease .
In Vitro Studies
In vitro experiments have demonstrated that derivatives of azepane compounds can modulate cellular responses to amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. For example, related compounds have shown:
- Reduction of Aβ Aggregation : Compounds similar to this compound have been reported to inhibit Aβ aggregation significantly, which is crucial for preventing plaque formation in the brain .
- Cytokine Modulation : These compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in astrocyte cultures exposed to Aβ . This suggests a potential role in mitigating neuroinflammation.
Case Studies
A case study evaluating the effects of azepane derivatives on cognitive function in scopolamine-treated rats found that certain compounds significantly improved memory retention compared to controls. Although specific data on this compound was not provided, these findings underscore the relevance of this compound class in neuropharmacology.
Data Table: Biological Activity Summary
Q & A
Q. Advanced
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) due to the fluoromethyl group’s metabolic resistance .
- Cell permeability studies : Use Caco-2 monolayers to assess passive diffusion, leveraging the compound’s logP (~2.1) predicted via HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
